molecular formula C12H10BrNO2S B13160080 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B13160080
M. Wt: 312.18 g/mol
InChI Key: WOBHSELWLJWZSE-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the compound can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde include:

The uniqueness of this compound lies in its combination of the bromine atom, thiazole ring, and benzaldehyde group, which imparts distinct chemical and biological properties .

Biological Activity

5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}BrN1_{1}O2_{2}S, with a molecular weight of approximately 312.18 g/mol. The compound features a bromine atom, a methoxy group, and a thiazole moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

In Vitro Studies

A study evaluated the compound's effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity with calculated IC50_{50} values demonstrating its potential as an anticancer agent. The morphological changes observed in treated cells further confirmed its efficacy as a growth inhibitor.

Cell LineIC50_{50} Value (µM)Morphological Changes
A54915.4Cell shrinkage
HeLa12.8Apoptotic bodies

Molecular Docking Studies

Molecular docking studies suggested that this compound interacts effectively with key proteins involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), indicating its mechanism of action at the molecular level .

Antibacterial Activity

The compound has also demonstrated promising antibacterial properties against various strains:

Screening Results

In vitro antibacterial assays revealed that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.030
Bacillus subtilis0.015

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antifungal Activity

The antifungal activity of the compound was assessed against common fungal pathogens:

Results Overview

The antifungal assays indicated that this compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger.

Fungal StrainMIC (mg/mL)
Candida albicans0.040
Aspergillus niger0.050

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

5-bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H10BrNO2S/c1-8-14-11(7-17-8)6-16-12-3-2-10(13)4-9(12)5-15/h2-5,7H,6H2,1H3

InChI Key

WOBHSELWLJWZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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